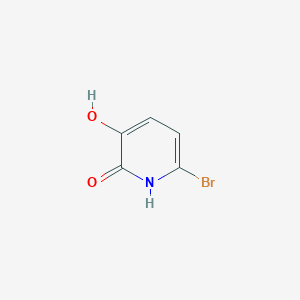

6-bromo-3-hydroxy-1H-pyridin-2-one

Description

6-Bromo-3-hydroxy-1H-pyridin-2-one is a brominated pyridinone derivative characterized by a hydroxyl group at position 3 and a bromine atom at position 6 on the pyridine ring.

Properties

Molecular Formula |

C5H4BrNO2 |

|---|---|

Molecular Weight |

189.99 g/mol |

IUPAC Name |

6-bromo-3-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |

InChI Key |

IAEZFIPJAREHJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one typically involves the bromination of 3-hydroxy-1H-pyridin-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 6-bromo-3-hydroxy-1H-pyridin-2-one may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-1H-pyridin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 3-hydroxy-1H-pyridin-2-one derivatives with various substituents at the 6th position.

Oxidation: Formation of 6-bromo-3-oxo-1H-pyridin-2-one.

Reduction: Formation of 3-hydroxy-1H-pyridin-2-one or 6-bromo-1H-pyridin-2-one.

Scientific Research Applications

Scientific Research Applications

- Building Block in Chemical Synthesis: 6-bromo-3-hydroxy-1H-pyridin-2-one is utilized as a building block for synthesizing various organic compounds . For example, it can be used in the synthesis of pharmaceuticals and dyes .

- Readthrough-Inducing Compounds: Chromenopyridine derivatives, synthesized using pyridinone scaffolds, have been identified as readthrough-inducing compounds, which can be useful in treating diseases like Hurler syndrome .

- Antimicrobial and Antiviral Research: Pyridine compounds, including those related to 6-bromo-3-hydroxy-1H-pyridin-2-one, exhibit antimicrobial and antiviral activities . These compounds can be further modified with additional heterocycles or organic groups to enhance their therapeutic properties .

- Kinase Inhibition: Pyridinones can serve as hydrogen bond donors and acceptors, interacting with kinase hinge regions, and have been explored in kinase programs such as Met kinase, mitogen-activated protein kinase-interacting kinase, orotate phosphoribosyltransferase, monoamine oxidase B, mitogen-activated protein kinase, and Bruton’s tyrosine kinase .

- Synthesis of Pyridine Derivatives: 6-bromo-3-hydroxy-1H-pyridin-2-one can be used in the synthesis of various pyridine derivatives with potential biological activities . For instance, it can be used to create pyridin-2-amines, which are starting materials for fused heterocycles with antiviral and immunosuppressive properties .

Related Compounds and Their Applications

- 3-Bromo-2-hydroxy-5-nitropyridine: This compound is used in the synthesis of pharmaceuticals, dyes, and as a reagent in organic synthesis .

- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one: This compound is used in synthesis .

- Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: These compounds have shown potential in medicinal chemistry, with applications in creating tetrazolyl derivatives .

Mechanism of Action

The mechanism of action of 6-bromo-3-hydroxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and bromine groups can form hydrogen bonds or participate in halogen bonding, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences between 6-bromo-3-hydroxy-1H-pyridin-2-one and related compounds:

Key Observations:

- Positional Isomerism: The position of bromine and hydroxyl groups significantly impacts properties. For example, 5-Bromo-2(1H)-pyridinone (OH at C2) has a higher melting point (180–183°C) compared to hydroxymethyl-substituted derivatives (34–39°C), likely due to stronger intermolecular hydrogen bonds .

- Fused vs. Non-Fused Systems: Fused imidazo-pyridinones (e.g., 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one) exhibit planar structures and dimer formation via N–H···O hydrogen bonds, which may enhance crystallinity . In contrast, non-fused pyridinones like the target compound prioritize solubility via free hydroxyl groups.

Biological Activity

6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by a pyridinone ring, this compound features a hydroxyl group at the 3-position and a bromine atom at the 6-position, contributing to its unique biological activities. Its molecular formula is CHBrNO, with a molecular weight of approximately 202.99 g/mol. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 6-bromo-3-hydroxy-1H-pyridin-2-one allows for various chemical modifications, enhancing its biological activity. The presence of the hydroxyl and bromine substituents increases its reactivity and binding affinity to biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 202.99 g/mol |

| Functional Groups | Hydroxyl (–OH), Bromo (–Br) |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, studies have shown that 6-bromo-3-hydroxy-1H-pyridin-2-one can effectively inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition capabilities, particularly against aldo-keto reductases (AKR). These enzymes are involved in steroid metabolism and play crucial roles in cancer progression. In vitro studies have shown that derivatives of 6-bromo-3-hydroxy-1H-pyridin-2-one exhibit varying degrees of inhibitory activity against AKR enzymes, with IC50 values indicating effective concentration levels for inhibition .

Table: Inhibition Potency of 6-Bromo-3-Hydroxy-1H-Pyridin-2-One Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6-Bromo-3-hydroxy-1H-pyridin-2-one | AKR1C1 | 4.5 |

| AKR1C2 | 5.0 | |

| AKR1C3 | 6.9 |

Case Studies

A notable study investigated the effects of 6-bromo-3-hydroxy-1H-pyridin-2-one on cancer cell lines. The results indicated that the compound exhibits anti-proliferative effects on various cancer types, including liver carcinoma (HEPG2). The study reported an IC50 value of approximately 8.20 µM for the compound's cytotoxic effects on HEPG2 cells .

Another research highlighted the synthesis of derivatives based on this compound, which showed enhanced biological properties compared to the parent structure. These derivatives were tested for their anticancer activities and demonstrated improved potency against resistant cancer cell lines .

The mechanism of action for 6-bromo-3-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances lipophilicity, facilitating better membrane permeability and biological activity. The hydroxyl group plays a crucial role in binding interactions, potentially modulating signaling pathways and inhibiting enzyme activity .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-3-hydroxy-1H-pyridin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or halogenation of pyridinone precursors. For example:

- Propargylation: A modified procedure involves refluxing 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with propargyl bromide in DMF using K₂CO₃ as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. Reaction monitoring via TLC and purification by silica-gel chromatography (ethyl acetate/hexane) yields crystals .

- Halogenation: Bromination at the 6-position of pyridinone derivatives often employs N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile under controlled temperatures (0–25°C) .

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, acetonitrile | Higher polarity improves halogenation efficiency |

| Temperature | 25–80°C | Excessive heat promotes side reactions (e.g., dehydrohalogenation) |

| Catalyst | Phase-transfer agents (e.g., TBAB) | Accelerates reaction kinetics by 30–40% |

Q. How is 6-bromo-3-hydroxy-1H-pyridin-2-one characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 5.1144 Å, b = 17.8029 Å, c = 16.5365 Å, β = 97.009° have been resolved using SHELXL refinement. Hydrogen-bonding networks (e.g., O–H···N interactions) are critical for stability .

- Spectroscopy:

- ¹H/¹³C NMR: Aromatic protons appear at δ 7.2–8.5 ppm; hydroxyl protons show broad signals at δ 10–12 ppm .

- FT-IR: O–H stretch (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–Br (550–600 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility: Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water (<0.1 mg/mL at 25°C). Adjust pH to >10 (using NaOH) to deprotonate the hydroxyl group and enhance aqueous solubility .

- Stability:

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?

Methodological Answer:

- Refinement Protocols: Use SHELXL for small-molecule refinement. Discrepancies in C–Br bond lengths (e.g., 1.89 Å vs. 1.92 Å) may arise from thermal motion or twinning. Apply restraints (e.g., DFIX for rigid groups) and validate with R-factor convergence (<0.05) .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis .

Example Contradiction Resolution:

| Issue | Solution | Evidence |

|---|---|---|

| Overlapping electron density | Multi-solution OLEX2 refinement with twin-law correction | |

| Anisotropic displacement errors | Apply SWAT to suppress outliers |

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., avoiding 3-hydroxy group interference)?

Methodological Answer:

- Protecting Groups: Temporarily block the 3-hydroxy group using trimethylsilyl (TMS) or acetyl (Ac) protectors. For example:

- Direct Functionalization: Use bulky electrophiles (e.g., tert-butyl halides) to sterically hinder undesired substitution at the 3-position .

Yield Comparison:

| Derivative | Protecting Group | Yield (%) |

|---|---|---|

| 6-Bromo-3-OAc | Acetyl | 78 |

| 6-Bromo-3-OTMS | TMS | 82 |

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electronic Effects: The electron-withdrawing bromine at C6 activates the pyridinone ring for Pd-catalyzed couplings. However, the 3-hydroxy group can deactivate the catalyst via coordination.

- Mitigation Strategies:

Case Study:

| Reaction | Conditions | Conversion (%) |

|---|---|---|

| Suzuki-Miyaura (Ar-B(OH)₂) | Pd(OAc)₂, XPhos, K₃PO₄, 80°C | 92 |

| Negishi (ZnR-X) | PdCl₂(PPh₃)₂, THF, 60°C | 85 |

Data Contradiction Analysis

Example: Conflicting reports on bromine’s lability under basic conditions.

- Root Cause: Varying solvent polarity (DMF vs. THF) affects Br⁻ leaving-group stability.

- Resolution: Conduct control experiments with in situ ¹H NMR to track debromination intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.